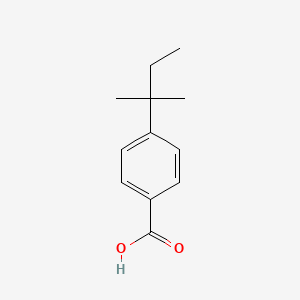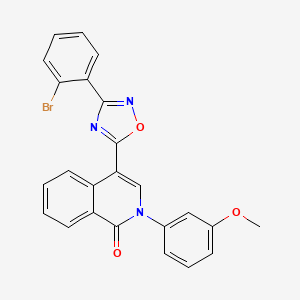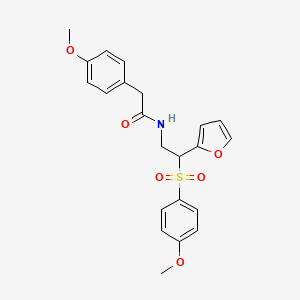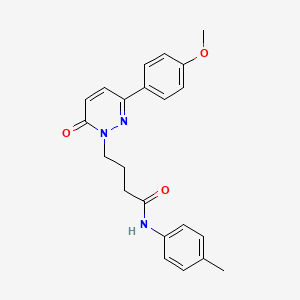
3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid, also known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTA is a thiophene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Antioxidative Applications
Phenylpropanoids, which share a structural similarity with 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid, have been isolated from the berries of Pimenta dioica. These compounds, including a phenylpropanoid structurally related to this compound, inhibited the autoxidation of linoleic acid in a water-alcohol system, demonstrating antioxidative properties (Kikuzaki et al., 1999).
Enzymatic Inhibition
DL-2-Benzyl-3-formylpropanoic acid, a compound similar in function to this compound, acts as a competitive inhibitor of carboxypeptidase A, suggesting potential applications in modulating enzyme activity for research and therapeutic uses (Galardy & Kortylewicz, 1984).
Bio-Production and Industrial Applications
3-Hydroxypropanoic acid (3-HP), a compound structurally related to this compound, is a valuable platform chemical with applications in producing acrylic acid, derivatives, and bioplastics. Advances in metabolic engineering and synthetic biology have enhanced bio-production methods, although challenges remain in achieving industrial-scale exploitation (Jers et al., 2019).
Chemical Building Blocks
3-Hydroxypropionic acid, akin to this compound, has been identified as a potential building block for organic synthesis or high-performance polymers, highlighting the importance of developing eco-sustainable processes for its production. Catalytic chemical methods are particularly noted for their potential in this area (Pina et al., 2011).
Propiedades
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2,4,10H,1H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGZLVOPNJKSNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(C(=O)O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)
![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)




![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)
![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)




